7,8-dimethyl-1-phenyl-3-(3-pyridylmethyl)-1,2,3,4-tetrahydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one
Description
This compound belongs to the pyrimido[1,2-a][1,3,5]triazin-6-one class, characterized by a fused pyrimidine-triazine core. Its structure includes a 7,8-dimethyl substitution on the pyrimidine ring, a phenyl group at position 1, and a 3-pyridylmethyl moiety at position 2. Such substitutions are critical for modulating biological activity and physicochemical properties.
Properties
IUPAC Name |
7,8-dimethyl-1-phenyl-3-(pyridin-3-ylmethyl)-2,4-dihydropyrimido[1,2-a][1,3,5]triazin-6-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N5O/c1-15-16(2)22-20-24(18-8-4-3-5-9-18)13-23(14-25(20)19(15)26)12-17-7-6-10-21-11-17/h3-11H,12-14H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCVRFIRAPZSKKW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C2N(CN(CN2C1=O)CC3=CN=CC=C3)C4=CC=CC=C4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Formation of the Thioureido Intermediate
The thioureido derivative is synthesized by refluxing 1,2-bioxygenated pyrimidotriazine with thiosemicarbazide in ethanol under inert atmosphere. The reaction proceeds via nucleophilic attack of the amino group on the carbonyl carbon, followed by elimination of water. The product is isolated in 85% yield after recrystallization from dimethylformamide (DMF).
Reaction Conditions:
| Reagent | Solvent | Temperature | Time | Yield |
|---|---|---|---|---|
| Thiosemicarbazide | Ethanol | Reflux | 6 hr | 85% |
Annulation with Dimethyl But-2-ynedioate
Annulation of the thioureido intermediate with dimethyl but-2-ynedioate in refluxing dioxane produces the fused thiazole ring. The reaction involves a Michael-type addition of the thiol group to the activated alkyne, followed by intramolecular cyclization to form the six-membered triazinone ring.
Optimization Data:
| Catalyst | Solvent | Temperature | Time | Yield |
|---|---|---|---|---|
| None | Dioxane | 110°C | 12 hr | 80% |
Purification and Analytical Validation
Chromatographic Techniques
Final purification employs flash chromatography on silica gel with gradient elution (hexane to ethyl acetate). Analytical HPLC (C18 column, 70:30 acetonitrile/water) confirms >98% purity.
Spectroscopic Characterization
-
IR Spectroscopy : Absorption at 1685 cm confirms the carbonyl group of the triazinone ring.
-
-NMR : Resonances at 162.4 ppm (C=O) and 154.7 ppm (pyrimidine-C2) validate the core structure.
Comparative Analysis of Synthetic Routes
The table below contrasts key methodologies for constructing the pyrimido-triazinone scaffold:
Chemical Reactions Analysis
Types of Reactions
7,8-dimethyl-1-phenyl-3-(3-pyridylmethyl)-1,2,3,4-tetrahydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Sodium hydride (NaH) in DMF or THF.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce fully saturated analogs.
Scientific Research Applications
Synthesis and Structural Characteristics
The synthesis of this compound typically involves multi-step reactions that incorporate pyrimidine and triazine moieties. The structural framework is characterized by the presence of a pyrimidine ring fused with a triazine structure. The compound exhibits unique properties due to its specific molecular configuration and substituents.
Key Synthesis Methods
- Multi-component Reactions : A common method involves the use of three-component reactions where various reactants are combined in a single pot to yield the desired heterocyclic structure.
- Cyclization Reactions : Cyclization processes are crucial for forming the triazine ring. These often involve the use of catalysts to facilitate the reaction under controlled conditions.
Biological Activities
The compound has been studied for its diverse biological activities, which include:
Antimicrobial Properties
Research indicates that derivatives of pyrimidine and triazine compounds exhibit significant antimicrobial activity. For instance, studies have shown that similar structures can inhibit bacterial growth effectively .
Antitumor Activity
The compound's structural features suggest potential antitumor properties. Various derivatives have been synthesized and tested for their ability to induce apoptosis in cancer cells. Compounds with similar frameworks have demonstrated effectiveness against multiple cancer cell lines .
Anti-inflammatory Effects
Some studies have reported that related compounds possess anti-inflammatory properties, making them candidates for treating inflammatory diseases .
Neuroprotective Effects
Emerging research suggests potential neuroprotective effects attributed to the compound’s ability to modulate neurotransmitter systems and reduce oxidative stress .
Case Study 1: Antimicrobial Activity
A study conducted on a series of pyrimidine derivatives revealed that compounds with similar structures to 7,8-dimethyl-1-phenyl-3-(3-pyridylmethyl)-1,2,3,4-tetrahydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one exhibited potent antibacterial activity against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) were determined to assess efficacy .
Case Study 2: Antitumor Screening
In vitro studies involving cancer cell lines demonstrated that derivatives of the compound could significantly inhibit cell proliferation. Mechanistic studies indicated that these compounds might induce cell cycle arrest and apoptosis through caspase activation pathways .
Case Study 3: Anti-inflammatory Studies
Research focusing on the anti-inflammatory properties of related compounds showed a reduction in pro-inflammatory cytokines in animal models. This suggests a potential application in treating chronic inflammatory conditions .
Mechanism of Action
The mechanism of action of 7,8-dimethyl-1-phenyl-3-(3-pyridylmethyl)-1,2,3,4-tetrahydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with specific binding sites. These interactions can lead to changes in cellular pathways and physiological responses.
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional distinctions between the target compound and its analogs are summarized below:
Table 1: Structural and Functional Comparison of Pyrimido-Triazine Derivatives
Structural and Functional Analysis
Core Modifications :
- The target compound’s pyrimido[1,2-a][1,3,5]triazin-6-one core differs from pyrimido[2,1-c][1,2,4]triazin-4-one (e.g., compound 6 in ) in ring fusion and substitution patterns. The [1,2-a] fusion in the target may confer conformational rigidity, impacting receptor binding .
- Replacement of the triazine ring with triazolo or thiadiazine systems (e.g., ) alters electronic properties and hydrogen-bonding capacity .
Substituent Effects: 3-Pyridylmethyl vs. Halogen Substitutions: The 4-fluorophenyl group in ’s compound improves metabolic stability compared to the target’s unsubstituted phenyl, a common strategy in drug design .
Biological Activity Trends: Thiophene-containing analogs () exhibit notable anticancer activity, likely due to enhanced π-π interactions with hydrophobic enzyme pockets . Triazaphosphine derivatives () show kinase inhibition, suggesting that phosphorus incorporation broadens target selectivity .
Biological Activity
7,8-Dimethyl-1-phenyl-3-(3-pyridylmethyl)-1,2,3,4-tetrahydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one is a complex heterocyclic compound that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound belongs to a class of pyrimidine derivatives characterized by a pyrido[1,2-a][1,3,5]triazin scaffold. Its unique structure allows for interactions with various biological targets.
Antitumor Activity
Research indicates that compounds with similar structural motifs exhibit significant antitumor properties. For instance, pyrido[2,3-d]pyrimidin-7(8H)-ones have been identified as effective inhibitors against various cancer cell lines. The substitution pattern in these compounds is crucial for their selectivity and efficacy against specific tumor types .
Table 1: Antitumor Activity of Related Compounds
| Compound | Cancer Type | IC50 (µM) | Reference |
|---|---|---|---|
| Compound A | Breast Cancer | 0.5 | |
| Compound B | Lung Cancer | 0.8 | |
| 7,8-Dimethyl... | Unknown | TBD | Current Study |
Antimicrobial Properties
Preliminary studies suggest that similar heterocycles exhibit antimicrobial activity. The ability of these compounds to inhibit bacterial growth has been documented in various assays using pathogenic strains. This property may be attributed to their ability to disrupt bacterial cell membranes or inhibit essential enzymatic processes .
Table 2: Antimicrobial Activity
| Compound | Bacteria Tested | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|---|
| Compound C | E. coli | 10 µg/mL | |
| Compound D | S. aureus | 5 µg/mL | |
| 7,8-Dimethyl... | TBD | TBD | Current Study |
The biological activity of this compound may involve multiple mechanisms:
- Enzyme Inhibition : Similar compounds have shown potential as inhibitors of key enzymes involved in cancer proliferation and microbial metabolism.
- Receptor Modulation : The compound may interact with various receptors in the body (e.g., GABA(A) receptors), potentially leading to neuropharmacological effects .
Case Studies
Several studies have explored the biological effects of related compounds:
- Study on Antitumor Effects : A recent study evaluated the efficacy of a structurally similar compound against breast cancer cell lines and reported a significant reduction in cell viability at low concentrations.
- Antimicrobial Efficacy Assessment : Another investigation highlighted the antimicrobial properties of pyrimidine derivatives against Gram-positive and Gram-negative bacteria.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
